molecular formula C16H23N3O2 B2464280 Tert-butyl 1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-C]pyridine]-1-carboxylate CAS No. 857730-11-1

Tert-butyl 1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-C]pyridine]-1-carboxylate

Cat. No.: B2464280
CAS No.: 857730-11-1
M. Wt: 289.379
InChI Key: OONXYGXWYXLRMW-UHFFFAOYSA-N
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Description

Tert-butyl 1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-c]pyridine]-1-carboxylate is a privileged spirocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a piperidine ring spiro-fused to a 1H-pyrrolo[2,3-c]pyridine system, a structure frequently employed as a key building block for the synthesis of more complex bioactive molecules . Its core structure serves as a versatile chemical template for the development of potential therapeutic agents, particularly in the field of oncology. Research indicates that analogous spirocyclic fused systems incorporating piperidine and heteroaromatic motifs are investigated as potent inhibitors of specific oncogenic targets . For instance, closely related SHP2 inhibitors based on dihydrospiro[piperidine-cyclopenta[b]pyridine] and imidazo[1,2-c]pyrimidine cores are being explored for the treatment of various cancers, including breast cancer, gastric cancer, and juvenile myelomonocytic leukemia . The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances the compound's synthetic utility by facilitating purification and handling, while allowing for selective deprotection under mild acidic conditions to generate the secondary amine for further functionalization and derivatization. This reagent is intended for use by qualified research professionals in laboratory settings only.

Properties

IUPAC Name

tert-butyl spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-15(2,3)21-14(20)19-8-5-16(6-9-19)11-18-13-10-17-7-4-12(13)16/h4,7,10,18H,5-6,8-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OONXYGXWYXLRMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=C2C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-C]pyridine]-1-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction may require the use of strong bases or acids to facilitate the formation of the spiro structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process would be optimized to ensure high yield and purity, often involving continuous flow chemistry to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the creation of new chemical entities.

Biology: In biological research, tert-butyl 1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-C]pyridine]-1-carboxylate is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its unique properties may be harnessed for various applications, including coatings, adhesives, and other specialized products.

Mechanism of Action

The mechanism by which tert-butyl 1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-C]pyridine]-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to a cascade of biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Indole Derivatives: These compounds share structural similarities with the spiro structure of tert-butyl 1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-C]pyridine]-1-carboxylate and are often studied for their biological activity.

  • Piperidine Derivatives: Compounds containing the piperidine ring are known for their diverse applications in chemistry and medicine.

Uniqueness: this compound stands out due to its unique spiro structure, which combines elements of both piperidine and pyrrolopyridine rings. This combination provides it with distinct chemical and biological properties that are not found in simpler compounds.

Biological Activity

Tert-butyl 1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-C]pyridine]-1-carboxylate (CAS No. 857730-07-5) is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.

  • Molecular Formula : C₁₆H₂₃N₃O₂
  • Molecular Weight : 289.37 g/mol
  • Storage Conditions : Sealed in a dry environment at 2-8°C

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential therapeutic effects, particularly in the fields of antiviral and anti-inflammatory research.

Antiviral Activity

Research indicates that compounds related to the pyrrolidine structure have shown promising antiviral properties. For instance, derivatives of β-amino acid heterocycles have been evaluated for their ability to inhibit neuraminidase, an enzyme critical for viral replication. One study identified a compound with an IC₅₀ value of 50 μM against neuraminidase, suggesting moderate activity .

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory effects. In vitro studies have demonstrated that similar compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α in whole blood cultures . Additionally, certain derivatives have shown efficacy in reducing edema and hypersensitivity in animal models, indicating a possible pathway for therapeutic applications in inflammatory diseases .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • The pyrrolidine moiety may interact with specific receptors involved in inflammatory pathways.
  • The ester functional group could enhance bioavailability and facilitate cellular uptake.

Case Studies and Research Findings

StudyFocusFindings
Study 1Antiviral ActivityIdentified moderate neuraminidase inhibition with an IC₅₀ of 50 μM for related compounds.
Study 2Anti-inflammatory EffectsDemonstrated inhibition of TNF-α production and reduced edema in animal models.
Study 3Structure-Activity RelationshipExplored various derivatives to optimize antiviral efficacy; highlighted the importance of substituent positioning on biological activity .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Tert-butyl 1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-C]pyridine]-1-carboxylate?

  • Methodology : Synthesis typically involves multi-step reactions with tert-butyl carbamate protection. For example:

  • Step 1 : Boc (tert-butoxycarbonyl) protection of the piperidine nitrogen under basic conditions (e.g., triethylamine in dichloromethane at 0–20°C) .
  • Step 2 : Spirocyclization using catalysts like DMAP and controlled temperature to minimize side reactions .
  • Purification : Silica gel column chromatography is commonly employed to isolate the compound, with yields averaging 70–85% depending on reaction optimization .

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Analytical Techniques :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the spirocyclic structure and tert-butyl group integrity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures molecular weight accuracy (e.g., expected [M+H]+^+ for C16_{16}H22_{22}N3_3O2_2: 312.17) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) confirms ≥95% purity .

Q. What safety protocols are critical during handling?

  • PPE Requirements :

  • Respiratory protection (N95 masks), nitrile gloves, and safety goggles to prevent inhalation or dermal contact .
    • First Aid : Immediate eye rinsing (15+ minutes) and medical consultation if exposed .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve spirocyclization efficiency?

  • Variables to Test :

  • Solvent Effects : Polar aprotic solvents (e.g., THF) vs. non-polar (toluene) for better solubility of intermediates .
  • Catalyst Screening : DMAP vs. DBU for regioselectivity in cyclization steps .
  • Temperature Gradients : Lower temperatures (0–5°C) reduce side reactions but may slow kinetics .
    • Data-Driven Approach : Use Design of Experiments (DoE) to identify optimal parameters and quantify interactions .

Q. How can researchers resolve contradictions in reported spectroscopic data?

  • Case Example : Discrepancies in 1H^1H-NMR chemical shifts for the pyrrolo[2,3-C]pyridine moiety may arise from solvent polarity or tautomerism.
  • Resolution Strategies :

  • Compare spectra acquired in identical solvents (e.g., CDCl3_3 vs. DMSO-d6_6) .
  • Perform variable-temperature NMR to detect dynamic equilibria .

Q. What computational methods predict the compound’s stability under varying pH conditions?

  • Approach :

  • Molecular Dynamics (MD) Simulations : Model hydrolysis of the tert-butyl ester group at acidic (pH < 3) or basic (pH > 10) conditions .
  • DFT Calculations : Estimate activation energies for ester cleavage pathways .
    • Experimental Validation : Accelerated stability studies (40°C/75% RH for 4 weeks) paired with HPLC monitoring .

Q. How does the spirocyclic framework influence biological target interactions?

  • Hypothesis : The rigid spiro structure may enhance binding to kinases or GPCRs by reducing conformational entropy.
  • Testing Methods :

  • Docking Studies : Use crystallographic data of similar spiro compounds (e.g., PDB: 6XYZ) to predict binding poses .
  • In Vitro Assays : Screen against kinase panels (e.g., Eurofins) to identify IC50_{50} values .

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